molecular formula C23H27N7O B2439257 N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide CAS No. 2201738-40-9

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide

Cat. No.: B2439257
CAS No.: 2201738-40-9
M. Wt: 417.517
InChI Key: LJNQNYWDSMSBMW-UHFFFAOYSA-N
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Description

N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide is a complex organic compound that features a unique combination of functional groups, including a triazolopyridazine ring, an azetidine ring, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving β-amino alcohols or β-amino acids.

    Coupling of the Indole Moiety: The indole group is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate indole derivatives.

    Final Assembly: The final compound is assembled by coupling the triazolopyridazine and azetidine intermediates with the indole derivative, followed by N-methylation using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the triazolopyridazine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine ring can interact with enzyme active sites, while the indole moiety can bind to receptor sites, modulating their activity. This dual interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylpropionamide: Similar structure but with a propionamide group.

Uniqueness

The uniqueness of N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(1H-indol-3-yl)-N-methylacetamide lies in its specific combination of functional groups, which allows for unique interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-(1H-indol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O/c1-23(2,3)22-26-25-19-9-10-20(27-30(19)22)29-13-16(14-29)28(4)21(31)11-15-12-24-18-8-6-5-7-17(15)18/h5-10,12,16,24H,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNQNYWDSMSBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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